

A Researcher's Guide to the Cross-Reactivity of Anti-PD-1 Antibodies

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For researchers, scientists, and drug development professionals, selecting the appropriate anti-Programmed Death-1 (PD-1) antibody is a critical decision that hinges on its specificity and cross-reactivity across different species. This guide provides an objective comparison of various anti-PD-1 antibody clones, supported by experimental data, to aid in the selection of the most suitable antibody for your research needs.

Programmed Death-1 (PD-1) is a crucial immune checkpoint receptor expressed on activated T cells, B cells, and myeloid cells.[1] Its interaction with its ligands, PD-L1 and PD-L2, inhibits T-cell receptor signaling, thereby downregulating immune responses and promoting self-tolerance.[1] Due to its central role in immune evasion by tumor cells, the PD-1/PD-L1 pathway has become a primary target for cancer immunotherapy.[1]

The development and validation of therapeutic anti-PD-1 antibodies often involve preclinical studies in various animal models. Therefore, understanding the cross-reactivity of these antibodies with PD-1 from different species, such as human, mouse, and cynomolgus monkey, is paramount for the translatability of preclinical findings.

Comparative Analysis of Anti-PD-1 Antibody Cross-Reactivity

The following table summarizes the cross-reactivity and binding affinities of several commercially available and therapeutic anti-PD-1 antibody clones. This data has been compiled from various studies to provide a comparative overview.



Antibody Clone	Target Species	Cross- Reactivity	Binding Affinity (KD) / Potency (EC50/IC50)	Reference(s)
REGN2810 (Cemiplimab)	Human	Cynomolgus Monkey	Human: KD = 6.11 nM (monomeric), 628 pM (dimeric); EC50 ≈ 0.8 nM (cell-based) Cynomolgus: KD = 7.43 nM (monomeric), 520 pM (dimeric); EC50 ≈ 1 nM (cell-based)	[2]
Dostarlimab (TSR-042)	Human	Cynomolgus Monkey	Human: EC50 = 2.0 nM (cell- based) Cynomolgus: EC50 = 3.4 nM (cell-based)	[3]
JS-001	Human	Cynomolgus Monkey	Human: EC50 = 11 ng/mL; KD = 3.8 nM (CD4+ T cells), 2.1 nM (CD8+ T cells) Cynomolgus: EC50 = 38 ng/mL; KD = 1.4 nM (CD4+ T cells), 1.2 nM (CD8+ T cells)	[4]



R9 (r16.88.9)	Human	Mouse	Human: EC50 = 2.16 nM; IC50 = 0.92 nM Mouse: IC50 = 33.79 nM	[1]
Pembrolizumab	Human	No reported cross-reactivity with murine PD-1	-	[1]
Nivolumab	Human	No reported cross-reactivity with murine PD-1	-	[1]
29F.1A12	Mouse	Not reported for other species	-	[5]
RMP1-14	Mouse	Not reported for other species	-	[5]

Experimental Protocols for Assessing Cross- Reactivity

Accurate determination of antibody cross-reactivity is essential. The following are detailed protocols for key experiments used to evaluate the binding of anti-PD-1 antibodies to PD-1 from different species.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes an indirect ELISA to determine the binding of an anti-PD-1 antibody to immobilized recombinant PD-1 protein from different species.

Materials:

- High-binding 96-well ELISA plates
- Recombinant human, mouse, and cynomolgus monkey PD-1 proteins
- Anti-PD-1 antibody to be tested



- Bovine Serum Albumin (BSA)
- Wash Buffer (PBS with 0.05% Tween-20)
- Secondary antibody conjugated to Horseradish Peroxidase (HRP) that recognizes the primary antibody's species and isotype
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop Solution (e.g., 1 M H₂SO₄)
- Plate reader

Procedure:

- Coating: Dilute the recombinant PD-1 proteins from different species to a final concentration of 1-2 μ g/mL in PBS. Add 100 μ L of each protein solution to separate wells of the ELISA plate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with 200 μL of Wash Buffer per well.
- Blocking: Add 200 μ L of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Primary Antibody Incubation: Prepare serial dilutions of the anti-PD-1 antibody in blocking buffer. Add 100 μL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendation. Add 100 μL to each well and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 2.



- Detection: Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stop Reaction: Add 50 μL of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a plate reader. The EC50 value can be calculated by plotting the absorbance versus the antibody concentration.

Flow Cytometry

This protocol details the assessment of anti-PD-1 antibody binding to cell-surface PD-1 on cells from different species.

Materials:

- Cell lines expressing human, mouse, or cynomolgus monkey PD-1 (e.g., transfected cell lines or primary lymphocytes)
- Anti-PD-1 antibody to be tested (fluorochrome-conjugated or unconjugated)
- If using an unconjugated primary antibody, a fluorochrome-conjugated secondary antibody that recognizes the primary antibody's species and isotype
- FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
- Fc Block (to prevent non-specific binding)
- Viability dye (e.g., Propidium Iodide or DAPI)
- Flow cytometer

Procedure:

- Cell Preparation: Harvest and wash the cells expressing PD-1 from the different species of interest. Resuspend the cells in cold FACS Buffer at a concentration of 1 x 10⁶ cells/mL.
- Fc Blocking: Add Fc Block to the cell suspension and incubate for 10-15 minutes on ice.



- Primary Antibody Staining: Prepare serial dilutions of the anti-PD-1 antibody in FACS Buffer.
 Add the antibody to the cells and incubate for 30 minutes on ice in the dark.
- Washing: Wash the cells twice with 1 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes between washes.
- Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in 100 μL of FACS Buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution. Incubate for 30 minutes on ice in the dark.
- Washing: Repeat the washing step as in step 4.
- Viability Staining: Resuspend the cells in FACS Buffer containing a viability dye.
- Data Acquisition: Acquire the samples on a flow cytometer. Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of the PD-1 staining. The EC50 can be determined by plotting the MFI against the antibody concentration.

Western Blotting

This protocol is for detecting PD-1 protein in cell lysates from different species using a cross-reactive anti-PD-1 antibody.

Materials:

- Cell lines or tissues expressing human, mouse, or cynomolgus monkey PD-1
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membrane



- Transfer buffer
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Anti-PD-1 antibody to be tested
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

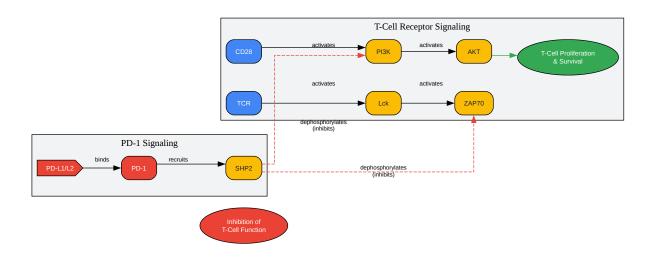
Procedure:

- Sample Preparation: Lyse cells or tissues in Lysis Buffer. Quantify the protein concentration of the lysates.
- Electrophoresis: Mix 20-30 μg of protein lysate with Laemmli sample buffer and boil for 5-10 minutes. Separate the proteins on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the anti-PD-1 antibody diluted in Blocking Buffer overnight at 4°C.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 6.
- Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

Visualizing Key Pathways and Workflows



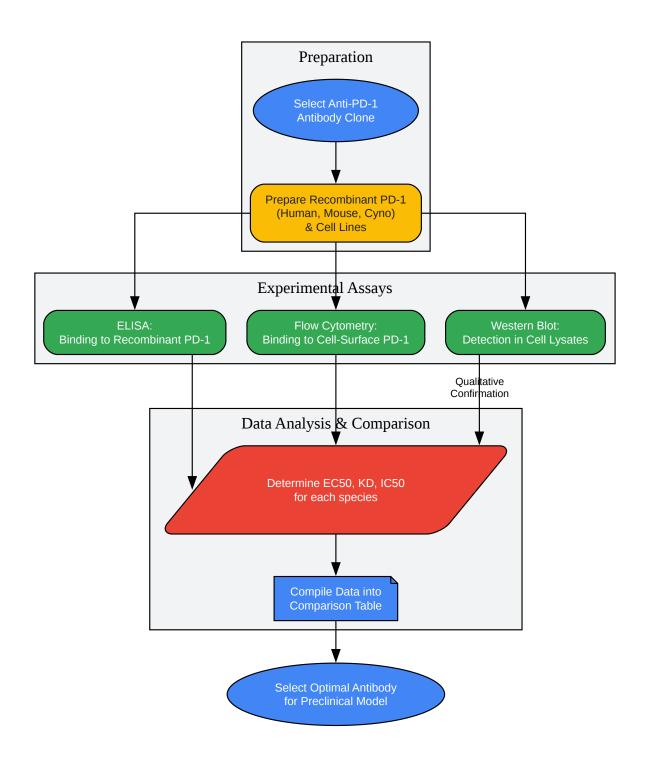
To further aid in understanding the context and application of anti-PD-1 antibodies, the following diagrams illustrate the PD-1 signaling pathway and a general experimental workflow for assessing antibody cross-reactivity.



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Caption: PD-1 signaling pathway illustrating the inhibition of T-cell activation.





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Caption: Experimental workflow for assessing anti-PD-1 antibody cross-reactivity.



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